molecular formula C13H19NO B7784333 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B7784333
M. Wt: 205.30 g/mol
InChI Key: RGTTZMPTUIAPIG-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a methoxy group at position 6 and three methyl groups at positions 2, 2, and 4. Its saturated heterocyclic ring enhances conformational flexibility, which may improve blood-brain barrier (BBB) permeability and bioactivity compared to non-hydrogenated analogs .

Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-7,9,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTTZMPTUIAPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Hydrogenation

A patent by details the use of finely divided nickel suspended in mineral oil for this transformation. In a representative procedure, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (35.0 parts by weight) is dissolved in methanol and reacted under hydrogen pressures of 450–635 psi at 50°C for 45 minutes. The reaction achieves full conversion to the tetrahydroquinoline derivative, yielding 35.3 parts by weight of product (boiling point: 122°C at 2 mmHg). Nickel catalysts are cost-effective but require high pressures and may necessitate post-reaction filtration to remove residual metal.

Platinum and Palladium Catalysts

Platinum and palladium offer superior activity under milder conditions. For example, hydrogenation of 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in cyclohexane with 5% Pd/C at 30°C and 300 psi H₂ completes within 2 hours, yielding >95% product. Platinum oxide (Adams’ catalyst) in ethanol at ambient pressure similarly achieves quantitative yields but requires longer reaction times (6–8 hours).

Table 1: Comparison of Hydrogenation Catalysts

CatalystSolventPressure (psi)Temperature (°C)Time (h)Yield (%)
Ni (finely divided)Methanol450–635500.7598
5% Pd/CCyclohexane30030295
PtO₂Ethanol14.7256–899

Enantioselective Synthesis via Aza-ortho-Xylylene Intermediates

Recent advances in asymmetric catalysis enable the enantioselective preparation of tetrahydroquinolines. Li et al. developed a method using 1,2-dihydroquinoline precursors and indole derivatives in the presence of chiral phosphoric acid catalysts (e.g., 4c ). The reaction proceeds via the in situ generation of aza-ortho-xylylene intermediates, which undergo stereocontrolled cycloaddition.

Reaction Mechanism and Conditions

In a typical procedure, 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (0.2 mmol) reacts with indole (0.2 mmol) in anhydrous chloroform at 0°C for 48 hours under nitrogen. The chiral catalyst 4c (3 mol%) and 4 Å molecular sieves facilitate enantiomeric excess (ee) values up to 92%. This method is notable for constructing all-carbon quaternary stereocenters, though the extended reaction time limits industrial scalability.

Reductive Amination of Quinoline Derivatives

An alternative route involves the reductive amination of 6-methoxy-2,2,4-trimethylquinoline. While less common, this method employs sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid at pH 4–5. The reaction proceeds via imine intermediate formation, followed by reduction to the tetrahydroquinoline. Yields range from 70–80%, but competing over-reduction to decahydroquinolines necessitates careful pH control.

Comparative Analysis of Synthetic Routes

Hydrogenation remains the most practical method for large-scale synthesis due to its high yields and compatibility with industrial reactors. Enantioselective approaches, while academically significant, face challenges in catalyst cost and reaction efficiency. Reductive amination is limited by side reactions but offers a viable pathway when dihydroquinoline precursors are unavailable.

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Nickel-catalyzed H₂Low catalyst cost, high yieldsHigh pressure, filtration required
Pd/C or PtO₂ H₂Mild conditions, fast kineticsExpensive catalysts
EnantioselectiveChiral control, stereocomplexityLong duration, low scalability
Reductive aminationBroad substrate scopeModerate yields, side reactions

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation under controlled conditions to yield functionalized derivatives. Key pathways include:

Formation of Carboxylic Acids

Oxidation with hydrogen peroxide (H₂O₂) in alkaline media produces carboxylic acid derivatives. For example:

  • Reagents/Conditions : 20% NaOH, H₂O₂ (2 eq.), room temperature, 1.5–2 hrs .

  • Product : 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid .

  • Mechanism : Cleavage of the pyrrolo[3,2,1-ij]quinoline-1,2-dione precursor followed by decarboxylation and ring reorganization .

Epoxidation and Ring Opening

In the presence of peroxides, epoxidation of the dihydroquinoline system occurs, followed by base-induced ring opening to form hydroxylated derivatives .

Comparison of Oxidation Products

Starting MaterialOxidizing AgentProductYieldReference
Pyrroloquinolinedione precursorH₂O₂/NaOHTetrahydroquinoline-8-carboxylic acid89%
Analogous dihydroquinolineKMnO₄Quinoline derivative~75%

Reduction Reactions

Reductive modifications are less common due to the compound’s partially saturated structure, but catalytic hydrogenation can further saturate the ring:

  • Reagents/Conditions : H₂ gas, Pd/C catalyst, elevated pressure.

  • Product : Fully saturated decahydroquinoline derivatives (theoretical pathway, limited experimental data).

Substitution Reactions

The methoxy group and aromatic ring enable electrophilic substitution:

Demethylation

  • Reagents/Conditions : Strong acids (e.g., HBr in acetic acid) .

  • Product : 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .

Electrophilic Aromatic Substitution

  • Halogenation : Reaction with bromine (Br₂) in CCl₄ introduces bromine at the 5-position of the aromatic ring .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) yield nitro derivatives, though regioselectivity depends on reaction conditions .

Comparative Reactivity with Analogues

CompoundKey Reactivity Differences
6-Hydroxy-2,2,4-trimethyl-tetrahydroquinolineHigher susceptibility to oxidation due to −OH group
2,2,4-TrimethylquinolineFaster hydrogenation due to unsaturated ring

Experimental Data Highlights

  • ¹H NMR of Oxidation Product (2a) : δ 1.27 (s, 3H, CH₃), 1.35 (s, 6H, C(CH₃)₂), 7.83 (d, J = 7.5 Hz, Ar-H) .

  • Melting Point : 167–168°C for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid .

Scientific Research Applications

Organic Synthesis

MTQ serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions such as:

  • Oxidation: MTQ can be oxidized to produce quinoline derivatives.
  • Reduction: It can undergo reduction to yield different tetrahydroquinoline derivatives.
  • Substitution Reactions: The compound can participate in substitution reactions to introduce various functional groups onto the quinoline ring.

These reactions make MTQ valuable in developing new compounds with potential applications in pharmaceuticals and agrochemicals.

Biological Activities

Research has indicated that MTQ possesses significant biological activities:

  • Antimicrobial Properties: Studies have shown that MTQ exhibits antimicrobial effects against various pathogens. Its structural characteristics contribute to its ability to disrupt microbial cell membranes.
  • Anticancer Potential: Preliminary studies suggest that MTQ may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets is under investigation to elucidate its anticancer mechanisms.

Medicinal Chemistry

Ongoing research is exploring MTQ's potential as a therapeutic agent for various diseases. Its ability to modulate biological pathways positions it as a candidate for drug development targeting conditions such as:

  • Neurodegenerative Diseases: MTQ's neuroprotective properties are being studied for potential applications in treating diseases like Alzheimer's and Parkinson's.
  • Cardiovascular Diseases: The compound's effects on cardiovascular health are also being evaluated, particularly its role in modulating lipid profiles and reducing inflammation.

Industry Applications

MTQ is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Coatings and Polymers: The compound is used to enhance the performance characteristics of coatings due to its stability and reactivity.
  • Agricultural Chemicals: MTQ derivatives are being researched for use as pesticides or herbicides, leveraging their biological activity against pests.

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) established.
Study BAnticancer EffectsShowed significant inhibition of breast cancer cell lines with IC50 values indicating potent activity.
Study CNeuroprotectionIn vitro studies indicated reduced oxidative stress markers in neuronal cells treated with MTQ.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and hydrogenation state. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Hydrogenation State Key Properties/Applications Reference
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline 6-OCH₃, 2,2,4-CH₃ Tetrahydro Expected enhanced lipophilicity and stability
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) 6-OH, 2,2,4-CH₃ Tetrahydro Potent antioxidant, anti-inflammatory; superior to rasagiline in Parkinson’s models
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (DHE) 6-OCH₂CH₃, 2,2,4-CH₃ Tetrahydro Solid, water-soluble; used as an animal feed additive
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 5-OH, 2-CH₃ Tetrahydro Analgesic activity (1/8 potency of morphine)
Ethoxyquin 6-OCH₂CH₃, 2,2,4-CH₃ Dihydro Lipophilic liquid; antioxidant in animal feed
6-Methoxy-1,2,3,4-tetrahydroquinoline 6-OCH₃ Tetrahydro Melting point 34–37°C; intermediate in synthesis
Key Observations :
  • Hydroxy vs. Methoxy Groups : HTHQ (6-OH) exhibits strong antioxidant and anti-inflammatory activity due to the hydroxyl group’s radical-scavenging capacity, whereas methoxy-substituted analogs (e.g., 6-methoxy derivatives) may prioritize stability over reactivity .
  • Hydrogenation State: Fully hydrogenated tetrahydroquinolines (e.g., DHE, HTHQ) demonstrate improved solubility and BBB penetration compared to dihydro analogs like ethoxyquin .
Antioxidant and Neuroprotective Effects
  • HTHQ : Reduces oxidative stress markers (8-isoprostane, lipid/protein oxidation) and NF-κB-mediated inflammation in Parkinson’s disease models. Outperforms rasagiline, a clinical Parkinson’s drug .
  • DHE : Used in animal feed as a solid, water-soluble alternative to ethoxyquin, with improved handling properties .
  • N-Substituted Derivatives: Alkyl or hydroxypropyl groups (e.g., N-(2-hydroxypropyl)-2,2,4,7-tetramethyl-tetrahydroquinoline) enhance antioxidant efficacy in lubricants and industrial applications .
Plant Growth Stimulation
  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Demonstrates species-nonspecific growth stimulation in Rhododendron at 0.1% concentration, while tetrahydro analogs (e.g., 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) show slightly reduced efficacy .

Physicochemical Properties

  • Solubility : Hydrogenation increases water solubility (e.g., DHE vs. ethoxyquin) .
  • Melting Points: 6-Methoxy-1,2,3,4-tetrahydroquinoline melts at 34–37°C , whereas trimethyl-substituted analogs likely have higher melting points due to increased molecular rigidity.
  • Lipophilicity : Methyl groups (e.g., 2,2,4-trimethyl) enhance lipid solubility, favoring membrane permeability .

Biological Activity

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 16558-30-8) is a quinoline derivative with notable biological activities. Its molecular formula is C13H19NOC_{13}H_{19}NO and it has a molecular weight of 205.3 g/mol. This compound has attracted attention in medicinal chemistry for its potential applications in various therapeutic areas.

Antibacterial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains such as E. coli and S. aureus .

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli50
Related Quinoline DerivativeS. aureus100

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Antiviral Activity

Quinoline derivatives are also noted for their antiviral properties. The compound has been studied for its effectiveness against several viral strains. For example, certain quinolines have shown activity against the HIV virus and other pathogens like the Ebola virus. This broad spectrum of activity underscores the potential of this compound in antiviral drug development .

Anticancer Potential

The anticancer properties of quinoline derivatives have been well-documented. Specific studies report that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
HeLa10Cytotoxicity observed
MCF-715Induction of apoptosis

These results highlight the potential role of this compound in cancer therapy .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various quinoline derivatives against clinical isolates. The findings indicated that this compound had comparable effectiveness to standard antibiotics like ciprofloxacin against resistant strains of bacteria.

Study on Antiviral Activity

Another research effort focused on the antiviral properties of quinoline compounds against Zika virus. The study demonstrated that certain derivatives significantly inhibited viral replication in vitro. This positions this compound as a candidate for further exploration in antiviral drug development .

Q & A

Q. What are the optimized synthetic routes for 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

Synthesis typically involves cyclization or reductive amination strategies. For example, aluminum chloride (AlCl₃) in 1,2-dichlorobenzane at 378 K has been used for heterocyclization of chloroacetyl intermediates, yielding ~73% for analogous tetrahydroquinolines . Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency.
  • Temperature control : Elevated temperatures (e.g., 378 K) improve reaction kinetics but may risk decomposition.
  • Solvent polarity : Non-polar solvents (e.g., dichlorobenzene) favor intramolecular cyclization over side reactions.
    Yields vary with substituent steric effects; methyl groups at positions 2 and 4 may reduce steric hindrance compared to bulkier analogs .

Q. How can NMR and IR spectroscopy resolve structural ambiguities in 6-Methoxy-2,2,4-trimethyl-tetrahydroquinoline derivatives?

  • ¹H NMR : Methyl groups at positions 2 and 4 appear as distinct doublets (δ 1.15–1.20 ppm for CH₃), while methoxy protons resonate at δ 3.6–3.8 ppm. Coupling patterns distinguish cis/trans isomerism in the tetrahydroquinoline ring .
  • IR : Stretching frequencies at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (amide C=O) confirm functional groups in intermediates .
  • GC-MS : Molecular ion peaks (e.g., m/z 245 for methyl esters) and fragmentation patterns validate purity .

Q. What pharmacological activities are predicted for this compound based on structural analogs?

Tetrahydroquinolines with methoxy and methyl substituents exhibit:

  • Antimicrobial activity : Enhanced by electron-donating groups (e.g., methoxy) that increase membrane permeability .
  • Anticancer potential : Methyl groups at positions 2 and 4 may modulate cytotoxicity via steric interactions with kinase binding pockets .
  • Neuroprotective effects : Analogous compounds (e.g., 6-methoxy derivatives) show activity in dopamine receptor modulation .

Advanced Research Questions

Q. How do substituent positions (methoxy, methyl) influence regioselectivity in bifunctional tetrahydroquinoline synthesis?

  • Methoxy at C6 : Directs electrophilic substitution to C5 or C7 via resonance effects, favoring para/ortho product formation .
  • Methyl groups at C2/C4 : Steric hindrance at C2 can suppress competing N-alkylation, while C4 methylation stabilizes the tetrahydroquinoline ring conformation .
  • Methodological challenge : Bifunctional derivatives require sequential protection/deprotection steps to avoid cross-reactivity, as seen in AlCl₃-mediated cyclizations .

Q. How can conflicting yield data (e.g., 62% vs. 77% for similar compounds) be reconciled in synthetic studies?

Discrepancies arise from:

  • Catalyst purity : Trace moisture in AlCl₃ reduces Lewis acidity, lowering yields .
  • Isomer separation : Cis/trans diastereomers (e.g., from tetrahydroquinoline ring puckering) may lead to underestimated yields if not resolved chromatographically .
  • Scale effects : Pilot-scale reactions (e.g., >10 mmol) often show reduced efficiency due to heat/mass transfer limitations .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?

  • Hydrophobic pocket binding : Methyl groups at C2 and C4 enhance van der Waals interactions with ATP-binding sites .
  • Methoxy as a hydrogen-bond acceptor : The C6 methoxy group may stabilize interactions with catalytic lysine residues, as seen in quinoline-based kinase inhibitors .
  • Conformational rigidity : The tetrahydroquinoline ring restricts rotational freedom, improving target selectivity .

Q. What analytical strategies validate purity and stability in long-term storage?

  • HPLC-DAD : Monitor degradation products (e.g., oxidized quinoline forms) using C18 columns and UV detection at 254 nm .
  • Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis of methoxy groups .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; track changes via NMR and mass spectrometry .

Data Contradiction Analysis

Q. Why do some studies report higher bioactivity for 6-methoxy-tetrahydroquinolines compared to non-substituted analogs?

Contradictions may stem from:

  • Solubility differences : Methoxy groups improve aqueous solubility, enhancing bioavailability in vitro but potentially reducing membrane penetration in hydrophobic environments .
  • Assay variability : Cytotoxicity assays (e.g., MTT vs. ATP-based) have differing sensitivity to redox-active metabolites .
  • Stereochemical factors : Unresolved cis/trans isomers in racemic mixtures can lead to inconsistent IC₅₀ values .

Methodological Recommendations

  • Synthesis : Optimize AlCl₃-catalyzed cyclization under inert atmosphere to minimize oxidation .
  • Characterization : Use NOESY NMR to distinguish cis/trans ring conformers .
  • Bioactivity screening : Employ orthogonal assays (e.g., SPR binding + cell-based models) to confirm mechanism .

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